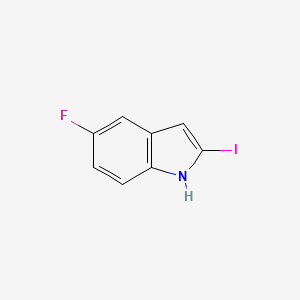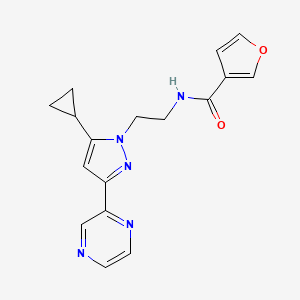
3-Bromo-4-(3-methyloxetan-3-yl)aniline
Vue d'ensemble
Description
3-Bromo-4-(3-methyloxetan-3-yl)aniline, also known as 3-Bromo-3-methyloxetaniline, is an organic compound that has been widely studied due to its potential applications in a variety of scientific fields. It is a brominated aromatic compound with a molecular formula of C7H9BrNO. This compound has been used in a variety of research studies for its interesting properties and potential applications.
Applications De Recherche Scientifique
3-Bromo-4-(3-methyloxetan-3-yl)aniline has been studied extensively due to its potential applications in a variety of scientific fields. It has been used as a reagent in the synthesis of heterocyclic compounds, such as 2-amino-3-methylthiophene. It has also been used as a starting material in the synthesis of polymers and other materials. Additionally, this compound has been studied for its potential applications in medicinal chemistry, as it has been found to have antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(3-methyloxetan-3-yl)aniline is not yet fully understood. However, it is believed that this compound acts by inhibiting the growth of bacteria and fungi by disrupting their cell wall and membrane structure. Additionally, this compound has been found to interact with certain enzymes, which may explain its antibacterial and antifungal properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-4-(3-methyloxetan-3-yl)aniline are not yet fully understood. However, this compound has been found to have antibacterial and antifungal properties, which may be due to its ability to disrupt the cell wall and membrane structure of bacteria and fungi. Additionally, this compound has been found to interact with certain enzymes, which may explain its antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-Bromo-4-(3-methyloxetan-3-yl)aniline has several advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its availability and ease of synthesis. Additionally, this compound is relatively inexpensive and has a low toxicity. However, this compound has a low solubility, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 3-Bromo-4-(3-methyloxetan-3-yl)aniline. One potential area of research is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be conducted to explore the potential applications of this compound in medicinal chemistry, as well as its potential use as a reagent in the synthesis of heterocyclic compounds. Finally, further research could be conducted to explore the potential use of this compound in the synthesis of polymers and other materials.
Propriétés
IUPAC Name |
3-bromo-4-(3-methyloxetan-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-10(5-13-6-10)8-3-2-7(12)4-9(8)11/h2-4H,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHXPUIDXGSNRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C2=C(C=C(C=C2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2905983.png)
![1-(8,8-Dioxo-8lambda6-thia-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2905984.png)
![N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2905985.png)
![5-[6-(2H-1,3-benzodioxol-5-yl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2905987.png)
![2-Bromo-6-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)benzimidazo[1,2-c]quinazoline](/img/structure/B2905990.png)



![N-[(4-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2905996.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2906000.png)

![1-(2-Chloro-6-fluorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2906002.png)
